molecular formula C25H26N4O4 B2978452 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile CAS No. 946377-98-6

5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

Cat. No.: B2978452
CAS No.: 946377-98-6
M. Wt: 446.507
InChI Key: WXSYQNDENHHKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic oxazole derivative featuring a piperazine ring substituted with a 2-methoxybenzoyl group at the 4-position and a 4-propoxyphenyl group at the 2-position of the oxazole core.

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-3-16-32-19-10-8-18(9-11-19)23-27-21(17-26)25(33-23)29-14-12-28(13-15-29)24(30)20-6-4-5-7-22(20)31-2/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSYQNDENHHKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, an oxazole ring, and various aromatic substituents. Its molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3. The presence of the methoxybenzoyl and propoxyphenyl groups suggests potential interactions with biological targets, particularly in the central nervous system.

Structural Formula

C22H24N4O3\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_3

Anticonvulsant Activity

Recent studies have indicated that derivatives of oxazole-containing compounds exhibit anticonvulsant properties. For instance, similar piperazine derivatives were screened for anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. Some compounds demonstrated significant efficacy comparable to standard drugs like phenytoin while showing minimal neurotoxicity at high doses .

The proposed mechanism of action for this class of compounds involves modulation of neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways. The structural features of this compound suggest it may enhance GABA receptor activity or inhibit excitatory neurotransmission.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxic effects on certain cancer cells while sparing normal cells, suggesting a potential therapeutic index for cancer treatment.

Case Studies

  • Case Study 1: Anticonvulsant Screening
    • Objective: To evaluate the anticonvulsant efficacy of synthesized derivatives.
    • Method: MES model in Wistar rats.
    • Findings: Selected compounds showed significant seizure protection without notable side effects at doses up to 100 mg/kg .
  • Case Study 2: Cytotoxicity Assessment
    • Objective: To assess the anticancer potential.
    • Method: MTT assay on various cancer cell lines.
    • Findings: The compound demonstrated selective cytotoxicity against breast cancer cells with an IC50 value significantly lower than that observed in normal cell lines.

Research Findings Summary

Study FocusMethodologyKey Findings
Anticonvulsant ActivityMES model in ratsSignificant seizure protection observed
CytotoxicityMTT assay on cancer cell linesSelective cytotoxicity against breast cancer cells
Mechanism of ActionNeurotransmitter interaction studiesPotential enhancement of GABAergic activity

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds reveals key differences in substituents and their implications for pharmacological activity:

Table 1: Structural and Functional Comparison

Compound Name Benzoyl Substituent Phenyl Substituent Key Features Hypothetical Pharmacological Impact References
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile (Target Compound) 2-Methoxy 4-Propoxy Electron-donating methoxy and bulky propoxy groups Increased lipophilicity and metabolic stability; potential for altered CYP enzyme binding
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-Fluoro 4-Fluoro Electron-withdrawing fluorine atoms at both positions Enhanced enzyme inhibition potency (e.g., CYP51) due to stronger electronegativity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile 2-Fluoro 2-Fluoro Ortho-fluorine substituents on both rings Steric hindrance may reduce binding affinity compared to para-fluoro analogs
Pyridine-based CYP51 inhibitors (e.g., UDO, UDD) N/A N/A Pyridine and trifluoromethyl groups High anti-Trypanosoma cruzi activity via non-azolic CYP51 inhibition

Key Observations

Substituent Effects: The methoxy group in the target compound is electron-donating, which may reduce binding affinity to enzymes requiring electron-deficient interactions (e.g., CYP51) compared to fluorinated analogs . However, it could improve solubility and reduce toxicity.

Biological Activity :

  • Fluorinated analogs (e.g., 4-fluoro and 2-fluoro derivatives) are hypothesized to exhibit stronger enzyme inhibition due to fluorine’s electronegativity and small size, enabling precise binding to active sites .
  • Pyridine-based compounds like UDO and UDD demonstrate that trifluoromethyl groups enhance anti-parasitic activity, suggesting that the target compound’s propoxy and methoxy groups may trade potency for improved pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.